molecular formula C20H19N3O4 B2534168 N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide CAS No. 377764-14-2

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No.: B2534168
CAS No.: 377764-14-2
M. Wt: 365.389
InChI Key: UFIHVXASOCULPF-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide is a chemical compound with potential therapeutic applications. It is characterized by the presence of a furan ring, a nitrobenzamide moiety, and a methylamino group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.

    Substitution: The methylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include amine derivatives, tetrahydrofuran compounds, and various substituted benzamides.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring and benzamide moiety may contribute to the compound’s binding affinity to enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: A related compound with a similar furan ring structure.

    4-Methylaminobenzamide: Shares the benzamide moiety with the target compound.

    3-Nitrobenzamide: Contains the nitrobenzamide structure, similar to the target compound.

Uniqueness

N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the combination of its furan ring, nitrobenzamide moiety, and methylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-5-8-16(9-6-14)22(13-17-4-3-11-27-17)20(24)15-7-10-18(21-2)19(12-15)23(25)26/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHVXASOCULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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